Chlorophosphonazo mN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorophosphonazo mN is a chemical compound known for its application in various analytical and industrial processes. It is a complex organic molecule with the molecular formula C22H15ClN5O13PS2 and a molecular weight of 687.94 g/mol . This compound is primarily used as a reagent in colorimetric and spectrophotometric analyses due to its ability to form complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorophosphonazo mN involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Functional Groups: Functional groups such as phosphonic acid and azo groups are introduced through diazotization and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorophosphonazo mN undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use in analytical chemistry.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: This compound can participate in redox reactions under specific conditions
Common Reagents and Conditions
Complexation: Common reagents include metal salts such as calcium, magnesium, and lanthanoids. The reactions are typically carried out in aqueous solutions with controlled pH.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions results in the formation of metal-ligand complexes, while substitution reactions yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chlorophosphonazo mN has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as calcium, magnesium, and lanthanoids
Biology and Medicine: The compound is used in the detection of adenosine triphosphate (ATP) and other biologically relevant molecules through colorimetric assays.
Industrial Applications: This compound is employed in water treatment processes to detect and quantify metal ion contamination.
Wirkmechanismus
The mechanism of action of Chlorophosphonazo mN involves its ability to form stable complexes with metal ions. The compound contains multiple functional groups that can coordinate with metal ions, leading to the formation of colored complexes. This property is exploited in colorimetric and spectrophotometric assays to detect and quantify metal ions in various samples .
Vergleich Mit ähnlichen Verbindungen
Chlorophosphonazo mN is part of a family of compounds known as azo dyes, which are characterized by the presence of azo groups (-N=N-). Similar compounds include:
Chlorophosphonazo III: Used for the spectrophotometric determination of zirconium, titanium, thorium, and scandium.
Arsenazo III: Employed in the detection of rare earth metals and actinides.
Carboxyarsenazo: Utilized in the analysis of heavy metals in environmental samples.
This compound is unique due to its specific structure and functional groups, which provide high sensitivity and selectivity for certain metal ions. This makes it particularly useful in applications where precise detection and quantification are required.
Eigenschaften
Molekularformel |
C22H15ClN5O13PS2 |
---|---|
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[(3-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H15ClN5O13PS2/c23-11-4-5-14(15(8-11)42(33,34)35)25-27-20-17(44(39,40)41)7-10-6-16(43(36,37)38)19(21(29)18(10)22(20)30)26-24-12-2-1-3-13(9-12)28(31)32/h1-9,29-30H,(H2,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI-Schlüssel |
JHDMBEUSKOWOOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.